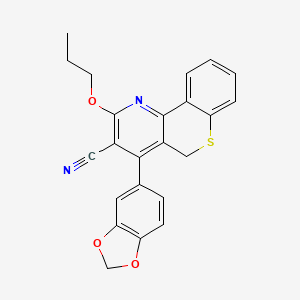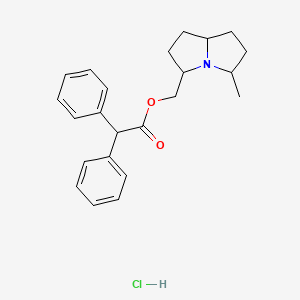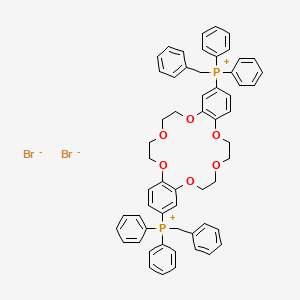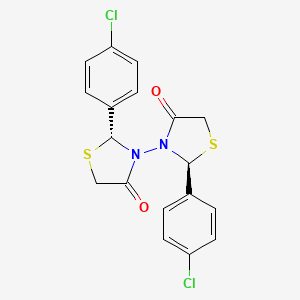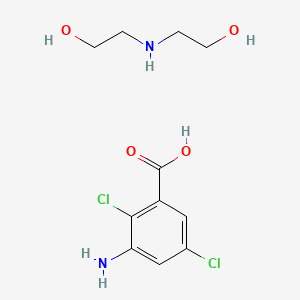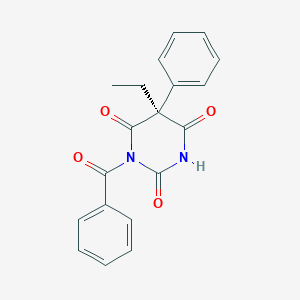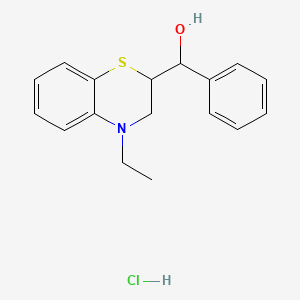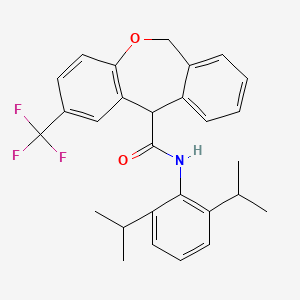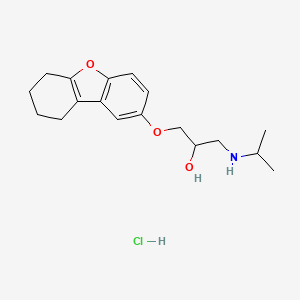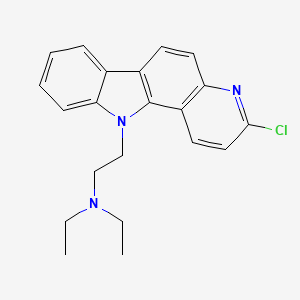![molecular formula C22H35NO6 B15191272 2-[bis(2-hydroxyethyl)amino]ethanol;3-[(2E,4Z,6E)-5-methylocta-2,4,6-trien-4-yl]-4-[(E)-prop-1-enyl]oxolane-2,5-dione](/img/structure/B15191272.png)
2-[bis(2-hydroxyethyl)amino]ethanol;3-[(2E,4Z,6E)-5-methylocta-2,4,6-trien-4-yl]-4-[(E)-prop-1-enyl]oxolane-2,5-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[bis(2-hydroxyethyl)amino]ethanol;3-[(2E,4Z,6E)-5-methylocta-2,4,6-trien-4-yl]-4-[(E)-prop-1-enyl]oxolane-2,5-dione is a complex organic compound with a diverse range of applications in various scientific fields. This compound is characterized by its unique molecular structure, which includes both amino and hydroxyl functional groups, as well as a conjugated triene system. These structural features contribute to its reactivity and versatility in chemical synthesis and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-[bis(2-hydroxyethyl)amino]ethanol typically involves the reaction of diethanolamine with ethylene oxide under controlled conditions. This reaction is carried out in the presence of a catalyst, such as potassium hydroxide, to facilitate the formation of the desired product. The reaction conditions, including temperature and pressure, are carefully monitored to ensure high yield and purity of the compound .
For the preparation of 3-[(2E,4Z,6E)-5-methylocta-2,4,6-trien-4-yl]-4-[(E)-prop-1-enyl]oxolane-2,5-dione, a multi-step synthetic route is employedThe final step involves the addition of the prop-1-enyl group through a Heck coupling reaction .
Industrial Production Methods: Industrial production of these compounds often involves large-scale batch or continuous flow processes. The use of advanced reactors and automation systems ensures consistent quality and efficiency. Key considerations in industrial production include the optimization of reaction conditions, the use of cost-effective raw materials, and the implementation of stringent quality control measures .
化学反応の分析
Types of Reactions: 2-[bis(2-hydroxyethyl)amino]ethanol undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like sodium azide .
3-[(2E,4Z,6E)-5-methylocta-2,4,6-trien-4-yl]-4-[(E)-prop-1-enyl]oxolane-2,5-dione is known for its reactivity in Diels-Alder reactions, where it acts as a diene. This compound also participates in electrophilic addition reactions due to the presence of the conjugated triene system .
Major Products Formed: The major products formed from the reactions of 2-[bis(2-hydroxyethyl)amino]ethanol include various substituted amines and alcohols, depending on the specific reaction conditions and reagents used . For 3-[(2E,4Z,6E)-5-methylocta-2,4,6-trien-4-yl]-4-[(E)-prop-1-enyl]oxolane-2,5-dione, the major products are typically cycloaddition adducts and substituted oxolanes .
科学的研究の応用
2-[bis(2-hydroxyethyl)amino]ethanol is widely used in the field of chemistry as a building block for the synthesis of surfactants and emulsifiers. In biology and medicine, it serves as a precursor for the synthesis of various pharmaceuticals and bioactive compounds . Its ability to form stable complexes with metal ions makes it valuable in industrial applications, such as in the formulation of metalworking fluids and corrosion inhibitors .
3-[(2E,4Z,6E)-5-methylocta-2,4,6-trien-4-yl]-4-[(E)-prop-1-enyl]oxolane-2,5-dione has significant applications in organic synthesis, particularly in the development of new materials and polymers. Its unique reactivity profile makes it a valuable intermediate in the synthesis of complex natural products and pharmaceuticals .
作用機序
The mechanism of action of 2-[bis(2-hydroxyethyl)amino]ethanol involves its ability to act as a nucleophile, participating in various substitution and addition reactions. Its hydroxyl groups can form hydrogen bonds, enhancing its solubility and reactivity in aqueous environments .
For 3-[(2E,4Z,6E)-5-methylocta-2,4,6-trien-4-yl]-4-[(E)-prop-1-enyl]oxolane-2,5-dione, the mechanism of action is largely dictated by its conjugated triene system, which allows it to participate in pericyclic reactions, such as the Diels-Alder reaction. This compound can also undergo electrophilic addition reactions, leading to the formation of various adducts .
類似化合物との比較
Similar compounds to 2-[bis(2-hydroxyethyl)amino]ethanol include triethanolamine and diethanolamine, both of which share similar structural features and reactivity profiles. 2-[bis(2-hydroxyethyl)amino]ethanol is unique in its ability to form more stable complexes with metal ions, making it more suitable for certain industrial applications .
In comparison to other oxolane derivatives, 3-[(2E,4Z,6E)-5-methylocta-2,4,6-trien-4-yl]-4-[(E)-prop-1-enyl]oxolane-2,5-dione stands out due to its conjugated triene system, which imparts unique reactivity and versatility in organic synthesis. Similar compounds include 2,5-dimethylfuran and 2,5-dihydrofuran, both of which lack the extended conjugation and, consequently, the same level of reactivity .
特性
分子式 |
C22H35NO6 |
|---|---|
分子量 |
409.5 g/mol |
IUPAC名 |
2-[bis(2-hydroxyethyl)amino]ethanol;3-[(2E,4Z,6E)-5-methylocta-2,4,6-trien-4-yl]-4-[(E)-prop-1-enyl]oxolane-2,5-dione |
InChI |
InChI=1S/C16H20O3.C6H15NO3/c1-5-8-11(4)12(9-6-2)14-13(10-7-3)15(17)19-16(14)18;8-4-1-7(2-5-9)3-6-10/h5-10,13-14H,1-4H3;8-10H,1-6H2/b8-5+,9-6+,10-7+,12-11-; |
InChIキー |
KPDOEGWEANSJDG-RWZOWGHDSA-N |
異性体SMILES |
C/C=C/C1C(C(=O)OC1=O)/C(=C(/C)\C=C\C)/C=C/C.C(CO)N(CCO)CCO |
正規SMILES |
CC=CC1C(C(=O)OC1=O)C(=C(C)C=CC)C=CC.C(CO)N(CCO)CCO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


